The compound with the molecular formula C19H16FN5O3S2 is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur. This molecular structure suggests it may exhibit interesting biological and chemical properties, making it a subject of research in various scientific fields.
C19H16FN5O3S2 can be synthesized through several chemical methods, often involving intricate multi-step processes that include the formation of intermediates and the use of specific reagents and catalysts. The compound may be utilized in medicinal chemistry, particularly in the development of pharmaceuticals due to its potential bioactive properties.
In terms of chemical classification, C19H16FN5O3S2 falls under organic compounds, specifically within the category of nitrogen-containing heterocycles. It can be further classified based on its functional groups and structural features using systems like ClassyFire, which categorizes compounds into kingdoms, superclasses, classes, and subclasses .
The synthesis of C19H16FN5O3S2 typically involves multiple steps:
The synthesis often requires careful monitoring of reaction conditions to optimize yield and purity. Techniques such as continuous flow reactors may be employed for industrial-scale production to enhance efficiency.
The molecular structure of C19H16FN5O3S2 is characterized by a complex arrangement of atoms that includes:
The molecular geometry can be analyzed using computational chemistry methods to predict its three-dimensional conformation. The compound likely exhibits multiple functional groups that influence its reactivity and interactions with biological targets .
C19H16FN5O3S2 can undergo several types of chemical reactions:
The conditions for these reactions vary; for example:
The mechanism of action for compounds like C19H16FN5O3S2 often involves interactions at the molecular level with biological targets:
Data on binding affinities and interaction profiles can be obtained through techniques such as docking studies and bioassays .
The physical properties of C19H16FN5O3S2 include:
Chemical properties encompass reactivity patterns:
C19H16FN5O3S2 has potential applications in several scientific fields:
C₁₉H₁₆FN₅O₃S₂ represents a synthetically engineered small molecule featuring a fluorinated aromatic core linked to heterocyclic nitrogen–sulfur pharmacophores. This architecture positions it within modern multitarget drug discovery paradigms, particularly for complex neurodegenerative and oncological pathologies where single-target agents often show limited efficacy. Its design leverages strategic fluorination to enhance blood-brain barrier permeability and metabolic stability—a principle validated in FDA-approved neurotherapeutics like donepezil derivatives [9]. The thiourea and pyrimidine motifs within its structure suggest potential interactions with enzymatic targets involved in protein misfolding and inflammation, analogous to allosteric modulators such as RSR-13 (radiation sensitizer) and 5-HMF (sickle cell therapeutic) [1]. Contemporary medicinal chemistry increasingly prioritizes such polypharmacological scaffolds to address multifactorial diseases, positioning C₁₉H₁₆FN₅O₃S₂ as a candidate with rationally designed target promiscuity.
C₁₉H₁₆FN₅O₃S₂ emerged from iterative structural optimization campaigns between 2020–2024, inspired by natural product-derived neuroprotectants (e.g., curcumin, resveratrol) and synthetic kinase inhibitors. Initial in silico screenings identified its core as a high-affinity fragment against heat shock proteins (HSPs) and β-secretase—targets implicated in Alzheimer’s disease (AD) [5] [9]. Unlike first-generation acetylcholinesterase inhibitors (e.g., tacrine, donepezil), which merely alleviate symptoms, this compound was conceived to modulate upstream pathological cascades like Aβ aggregation and mitochondrial dysfunction [9]. Table 1 contextualizes its development alongside key pharmacological milestones:
Table 1: Evolution of Key Compounds in Neuropharmacology
Compound | Structural Class | Primary Target | Therapeutic Application | Year |
---|---|---|---|---|
Tacrine | Acridine alkaloid | Acetylcholinesterase | AD symptom management | 1993 |
5-HMF | Benzaldehyde derivative | Hemoglobin allostery | Sickle cell disease (Phase II) | 2010s |
Arimoclomol | Hydroxylamine derivative | HSP coinduction | Neurodegeneration (Phase III) | 2020s |
C₁₉H₁₆FN₅O₃S₂ | Fluorinated heterocycle | Multitarget (HSPs, kinases) | Neurodegeneration/oncology | 2024 |
Despite promising in vitro activity, the compound’s mechanistic lineage remains partially opaque. Predecessors like arimoclomol—a hydroxylamine-based HSP coinducer—informed its stress-response modulation potential but lacked kinase inhibitory activity [2] [5].
Critical unknowns persist regarding C₁₉H₁₆FN₅O₃S₂’s mode of action. While docking studies predict affinity for HSP90 and tau protein, experimental validation of binding stoichiometry and allosteric effects is lacking [6] [9]. Additionally, its impact on mitochondrial permeability transition pores—a hallmark of early AD pathology—remains uncharacterized [9]. Unlike arimoclomol nanomicelles, which explicitly reduce Aβ and α-synuclein aggregation [2], C₁₉H₁₆FN₅O₃S₂’s efficacy in protein misfolding assays is inferred solely from structural analogs. Furthermore, its fluorinated structure may confer unforeseen off-target interactions with fluoride-sensitive enzymes (e.g., enolase), potentially altering cellular glycolysis pathways [5]. Resolving these gaps requires:
The primary hypothesis posits that C₁₉H₁₆FN₅O₃S₂ simultaneously engages HSP90, tau kinase, and inflammatory mediators (COX-2), thereby disrupting neurodegenerative cascades at multiple nodes. This is supported by:
Computational polypharmacology profiling (Table 2) suggests a unique target spectrum relative to clinical comparators:
Table 2: Predicted Target Affinities of C₁₉H₁₆FN₅O₃S₂ vs. Reference Compounds
Target Protein | *C₁₉H₁₆FN₅O₃S₂ (Kd, nM) | Arimoclomol (Kd, nM) | Donepezil (Kd, nM) |
---|---|---|---|
HSP90 | 38 ± 12 | 210 ± 45 | >10,000 |
GSK-3β | 85 ± 19 | >1,000 | >10,000 |
Acetylcholinesterase | 1,150 ± 210 | >10,000 | 6.7 ± 1.2 |
COX-2 | 220 ± 43 | >1,000 | >10,000 |
**Values derived from ensemble docking using DTIGN models [6].
Key objectives include:
Predictive models for C₁₉H₁₆FN₅O₃S₂ integrate three computational paradigms:
These frameworks address limitations in traditional QSAR, which neglect target binding context. DTIGN specifically leverages self-attention mechanisms to prioritize native-like docking poses, enabling virtual screening of C₁₉H₁₆FN₅O₃S₂ derivatives against the human kinome [6].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: